Cas no 64461-95-6 (Picroside III)
Picroside III Chemical and Physical Properties
Names and Identifiers
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- [(1aS)-1a,1bα,2,5aα,6,6aβ-Hexahydro-6α-[(E)-3-(4-hydroxy-3-methoxyphenyl)propenoyloxy]-1aβ-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2α-yl]β-D-glucopyranoside
- Picroside III
- (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-Hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl beta-D-glucopyranoside 6-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
- [(1aS)-1a,1bα,2,5aα,6,6aβ-Hexahydro-6α-[(E)-3-(4-hydroxy-3-Methoxyphenyl)propenoyloxy]-1aβ-(hydroxyMethyl)oxireno[4,5]cy
- b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymet...
- Picroside-Ⅲ
- Picrosid-III
- A14581
- [(1R,2R,4R,5S,6R,10R)-2-(Hydroxymethyl)-10-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-
- (1aS,1bS,2S,5aR,6S,6aS)-2-(beta-D-Glucopyranosyloxy)-1a-(hydroxymethyl)-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-6-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
- AMphicoside Ⅲ
- Berberine III
- β-D-Glucopyranoside, (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, 6-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
- Picroside III >=95% (LC/MS-ELSD)
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- MDL: MFCD10566631
- Inchi: 1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3
- InChI Key: RMSKZOXJAHOIER-UHFFFAOYSA-N
- SMILES: COC1C(O)=CC=C(C=CC(OC2C3C=COC(C3C3(C2O3)CO)OC2C(O)C(O)C(O)C(CO)O2)=O)C=1
Computed Properties
- Exact Mass: 538.16900
- Monoisotopic Mass: 538.16864101 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 38
- Rotatable Bond Count: 9
- Complexity: 912
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 11
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Molecular Weight: 538.5
- XLogP3: -0.9
- Topological Polar Surface Area: 197
Experimental Properties
- Color/Form: White powder
- Density: 1.61
- Boiling Point: 829.773 °C at 760 mmHg
- Flash Point: 280.518 °C
- Solubility: Soluble in chloroform \ dichloromethane \ ethyl acetate \dmso\ acetone, etc
- PSA: 197.13000
- LogP: -1.61180
- pka: 9.74±0.31(Predicted)
Picroside III Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN99567-20mg |
Picroside III |
64461-95-6 | >=98% | 20mg |
$228 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S0954-1mg |
Picroside III |
64461-95-6 | 1mg |
¥1793.61 | 2022-04-26 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0157-10mg |
Picroside III |
64461-95-6 | HPLC≥98% | 10mg |
¥1500元 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021719-1mg |
Picroside III |
64461-95-6 | 95% | 1mg |
¥2821 | 2024-05-22 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20515-10mg |
Picroside III |
64461-95-6 | ,HPLC≥98% | 10mg |
¥1200.00 | 2021-09-02 | |
| ChemScence | CS-0008941-5mg |
Picroside III |
64461-95-6 | 5mg |
$235.0 | 2022-04-26 | ||
| ChemScence | CS-0008941-10mg |
Picroside III |
64461-95-6 | 10mg |
$400.0 | 2022-04-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00154-1MG |
Picroside III |
64461-95-6 | 1mg |
¥2557.56 | 2023-09-14 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1101-10mg |
Picroside III |
64461-95-6 | 98% | 10mg |
$96 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1101-20mg |
Picroside III |
64461-95-6 | 98% | 20mg |
$150 | 2023-09-20 |
Picroside III Suppliers
Picroside III Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
- Iridoids
Additional information on Picroside III
Picroside III and Its Significance in Modern Research: A Comprehensive Overview
Picroside III, a naturally occurring flavonoid glycoside, has garnered significant attention in the field of pharmaceutical and biochemical research due to its diverse biological activities. With a CAS number of 64461-95-6, this compound is primarily derived from the plant species *Rosa roxburghii* and has been extensively studied for its potential therapeutic applications. This introduction delves into the chemical properties, pharmacological effects, and recent advancements in the research of Picroside III, highlighting its significance in contemporary scientific endeavors.
The molecular structure of Picroside III (CAS no. 64461-95-6) consists of a flavone backbone glycosylated at the 7-position with a rhamnose moiety, making it a member of the iridoid glycoside class. This unique structural configuration contributes to its remarkable pharmacological profile, which includes anti-inflammatory, antioxidant, and anticancer properties. The compound's ability to modulate various cellular pathways has positioned it as a promising candidate for drug development in multiple therapeutic areas.
In recent years, the pharmacological investigation of Picroside III has been intensified, particularly in the context of its potential role in cancer therapy. Studies have demonstrated that Picroside III exhibits significant inhibitory effects on the proliferation of various cancer cell lines, including breast, liver, and colorectal cancers. The mechanisms underlying these effects involve the induction of apoptosis, inhibition of cell cycle progression, and suppression of tumor angiogenesis. These findings have sparked considerable interest in exploring Picroside III as a novel chemotherapeutic agent.
Furthermore, Picroside III has been recognized for its potent anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders and neurodegenerative conditions. Research indicates that Picroside III can attenuate inflammatory responses by modulating key pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity is attributed to its ability to inhibit enzymes like lipoxygenase and cyclooxygenase, which are crucial in the production of inflammatory mediators.
The antioxidant potential of Picroside III is another area of extensive interest. Oxidative stress plays a pivotal role in the pathogenesis of various diseases, including aging-related disorders and metabolic syndromes. Studies have shown that Picroside III can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This antioxidant defense mechanism not only protects cells from oxidative damage but also contributes to the overall health benefits associated with Picroside III.
Recent advancements in preclinical studies have also highlighted the neuroprotective effects of Picroside III. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and oxidative stress. Preliminary research suggests that Picroside III can mitigate neuroinflammation and protect against neurotoxicity by upregulating neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These findings hold promise for developing novel therapeutic strategies against neurodegenerative conditions.
The pharmacokinetic profile of Picroside III is another critical aspect that has been thoroughly examined. Due to its poor solubility and rapid metabolism, optimizing its bioavailability remains a challenge. However, recent studies have explored various formulation strategies, such as nanoencapsulation and solid lipid nanoparticles (SLNs), to enhance its absorption and retention in biological systems. These innovations have significantly improved the therapeutic efficacy of Picroside III, paving the way for more effective drug delivery systems.
The safety profile of Picroside III has also been extensively evaluated through toxicological studies. Acute and chronic toxicity assessments have shown that Picroside III is well-tolerated at doses relevant to therapeutic use. Additionally, studies on genotoxicity have not revealed any significant DNA damage or mutagenic effects, reinforcing its safety for clinical applications. These findings provide a strong foundation for further clinical trials aimed at validating its therapeutic potential.
The integration of traditional medicine knowledge with modern scientific research has been instrumental in uncovering the therapeutic benefits of compounds like Picroside III. Indigenous communities have long utilized plants rich in flavonoids for their medicinal properties, and modern pharmacognosy continues to validate these traditional uses through rigorous scientific investigation. The case of Picroside III exemplifies how interdisciplinary approaches can lead to significant advancements in drug discovery.
In conclusion, Picroside III, with its CAS number 64461-95-6, represents a promising natural product with multifaceted biological activities. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties make it a valuable candidate for developing novel therapeutics in various medical fields. Ongoing research continues to unravel new mechanisms underlying its pharmacological effects and optimize its delivery systems for enhanced efficacy. As scientific understanding progresses, compounds like Picroside III are poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.